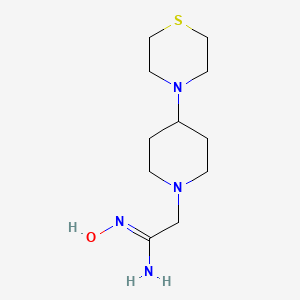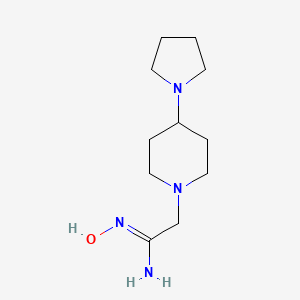
N'-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide is a complex organic compound that features both pyrrolidine and piperidine rings. These nitrogen-containing heterocycles are known for their significant roles in medicinal chemistry and drug discovery due to their unique structural and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide typically involves multiple steps, starting with the formation of the pyrrolidine and piperidine rings. These rings can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors and functionalization of preformed rings . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrrolidine and piperidine, such as:
- 4-(1-Pyrrolidinyl)piperidine
- N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl)pyrimidin-2-ylamino]phenyl]carboxamide hydrochloride
Uniqueness
N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H22N4O |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C11H22N4O/c12-11(13-16)9-14-7-3-10(4-8-14)15-5-1-2-6-15/h10,16H,1-9H2,(H2,12,13) |
InChI Key |
PKDOWCJFOLYZBR-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)C2CCN(CC2)C/C(=N/O)/N |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
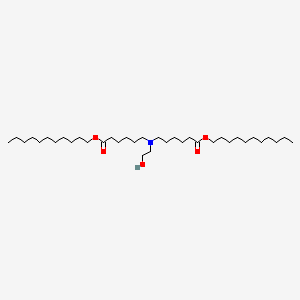
![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)
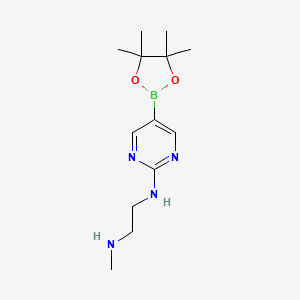
![6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353834.png)
![3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353845.png)
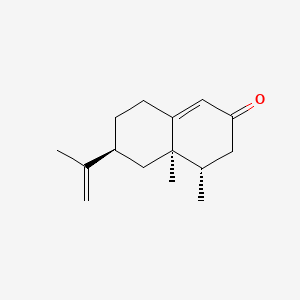
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)


